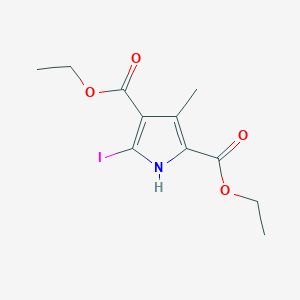

diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based compound featuring a 5-iodo substituent, a 3-methyl group, and diethyl ester functionalities at positions 2 and 4. This article compares this compound with four structurally related analogs, focusing on substituent effects, molecular properties, and reported applications.

Properties

IUPAC Name |

diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO4/c1-4-16-10(14)7-6(3)8(13-9(7)12)11(15)17-5-2/h13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCURYWANJEZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280571 | |

| Record name | diethyl 5-iodo-3-methyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-34-0 | |

| Record name | NSC17461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 5-iodo-3-methyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the iodination of a pyrrole precursor followed by esterification. One common method includes:

Iodination: Starting with 3-methyl-1H-pyrrole-2,4-dicarboxylate, the compound is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.

Esterification: The resulting iodinated pyrrole is then esterified using ethanol in the presence of an acid catalyst to form diethyl esters.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Palladium-Catalyzed Homocoupling Reactions

This compound undergoes Pd(0)-mediated homocoupling to form 2,2′-bipyrroles, critical for macrocycle synthesis. Key parameters include:

Reaction Conditions

-

Catalyst system : Pd-C (6 mol%) + Zn (2 equiv)

-

Solvent : Acetone/water (4:1 v/v)

-

Temperature : 80°C under argon

-

Yield : 15% for diethyl 3,3′,4,4′-tetramethyl-2,2′-bipyrrole-5,5′-dicarboxylate

Mechanistic Insights

-

Substituents adjacent to the pyrrole nitrogen (e.g., benzyl ester groups) stabilize Pd intermediates, improving yields .

-

Water is essential for facilitating oxidative addition steps; reactions without water result in no product formation .

Copper-Mediated Ullmann-Type Coupling

The iodine substituent enables coupling via copper bronze to construct symmetric bipyrroles:

Procedure

-

Two equivalents of diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate are heated with copper bronze in anhydrous DMF.

-

Product : Diethyl 4,4′-dialkyl-3,3′-dialkyl-2,2′-bipyrrole-5,5′-dicarboxylate .

Applications

Decarboxylation and Functionalization

The ethyl ester groups undergo saponification and decarboxylation under basic conditions:

Steps

-

Saponification : NaOH in ethanol/water, yielding the dicarboxylic acid.

-

Decarboxylation : Heating at 120°C in DMF, producing 3-methyl-5-iodopyrrole .

Downstream Reactions

-

The decarboxylated product serves as a substrate for formylation (DMF/POCl₃) or halogenation (NCS/NBS) .

Comparative Reaction Data

Challenges and Optimization

-

Low Yields in Coupling : Steric hindrance from 3-methyl groups reduces Pd-catalyzed coupling efficiency. Using electron-withdrawing esters (e.g., benzyl) improves yields .

-

Side Reactions : Competing dehalogenation occurs in Pd systems, necessitating precise stoichiometric control .

This compound’s reactivity underscores its utility in complex heterocycle synthesis, with applications spanning materials science and medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate is synthesized through the Knorr pyrrole synthesis method, which involves the reaction of an α-amino-ketone with an electron-withdrawing group like an ester. This method is widely used for creating substituted pyrroles, which are important in organic synthesis and materials science .

The compound features a pyrrole ring with two carboxylate groups, making it a versatile building block for further chemical modifications. Its molecular formula is with a molecular weight of approximately 239.268 g/mol .

Antitumor and Antimicrobial Properties

Research has indicated that compounds containing the pyrrole structure exhibit significant biological activities, including antitumor and antimicrobial effects. This compound has been studied for its cytotoxic properties against various cancer cell lines. The presence of iodine in the structure enhances its reactivity and biological activity, making it a candidate for developing new anticancer agents .

In particular, studies have shown that derivatives of pyrrole can act as effective ligands in coordination chemistry, displaying antibacterial and antitumor activities . The interaction of these compounds with biological targets can lead to the development of novel therapeutic agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various enzymes involved in disease pathways. These studies suggest that the compound interacts favorably with active sites of target enzymes, indicating potential pharmacological applications .

Applications in Material Science

This compound is also utilized in material science as a precursor for synthesizing functional materials such as porphyrins and corroles. These materials have applications in photodynamic therapy and as catalysts in various chemical reactions . The ability to modify the pyrrole structure allows researchers to tailor materials for specific applications in electronics and nanotechnology.

Synthesis of Anticancer Agents

A notable case study involved the synthesis of a series of pyrrole derivatives from this compound that were tested for their anticancer properties against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, highlighting the compound's potential as a lead structure for drug development .

Development of Antimicrobial Agents

Another study focused on the antimicrobial activity of pyrrole derivatives synthesized from this compound. The derivatives were tested against various bacterial strains, showing promising results that suggest their use as new antimicrobial agents .

Mechanism of Action

The mechanism by which diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceutical research, its biological activity would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Diethyl 5-Methyl-3-Phenyl-1H-Pyrrole-2,4-Dicarboxylate

- Structure : 5-Methyl, 3-phenyl, 2,4-diethyl esters.

- Molecular Formula: C₁₇H₁₉NO₄ (MW: 301.34 g/mol) .

- Key Differences: Substituents: Phenyl group at position 3 introduces steric bulk and π-conjugation, contrasting with the methyl group in the target compound. Applications: No direct biological data, but phenyl groups are common in pharmaceuticals for lipophilicity and target binding.

Diethyl 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylate

- Structure : 3-Methyl, 5-methyl, 2,4-diethyl esters.

- Molecular Formula: C₁₂H₁₇NO₄ (MW: ~255.27 g/mol inferred from analogs) .

- Key Differences: Substituents: Dual methyl groups at positions 3 and 5 create a symmetrical electron-donating environment. Electronic Effects: Methyl groups increase electron density on the pyrrole ring, favoring electrophilic aromatic substitution. This contrasts with the electron-withdrawing iodo group in the target compound, which deactivates the ring. Physical Properties: Lower molecular weight (vs. ~350–380 g/mol for the iodo analog) and higher solubility in non-polar solvents.

Dimethyl 5-(2-Methoxy-2-Oxoethyl)-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate

- Structure : 5-(Methoxycarbonylmethyl), 3-methyl, 2,4-dimethyl esters.

- Molecular Formula: C₁₂H₁₅NO₆ (MW: 293.25 g/mol) .

- Key Differences :

- Substituents : Methoxycarbonylmethyl at position 5 introduces a ketone-functionalized side chain, enabling hydrogen bonding or further derivatization.

- Ester Groups : Methyl esters (vs. ethyl in the target compound) reduce steric hindrance but may lower solubility in hydrophobic environments.

- Reactivity : The ketone group offers sites for nucleophilic addition, unlike the iodo substituent, which is prone to coupling reactions (e.g., Suzuki).

Diethyl 5-(Hydroxymethyl)-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate

- Structure : 5-Hydroxymethyl, 3-methyl, 2,4-diethyl esters.

- Molecular Formula: C₁₂H₁₇NO₅ (MW: 255.27 g/mol; exact mass: 255.11071) .

- Key Differences: Substituents: Hydroxymethyl at position 5 is polar and oxidizable, contrasting with the inert iodo group. Hydrogen Bonding: Two hydrogen bond donors and five acceptors (vs. one donor in the target compound) enhance solubility in polar solvents like water or methanol. Applications: Hydroxymethyl groups are versatile in prodrug design or polymer conjugation.

Comparative Analysis Table

Research Findings and Implications

- Electronic Tuning : The iodo substituent in the target compound significantly alters the pyrrole ring’s electron density, making it less reactive toward electrophiles but more amenable to transition-metal-catalyzed cross-couplings .

- Biological Relevance : While thiophene analogs (e.g., ) show binding affinity in docking studies, the hydroxymethyl derivative () has superior aqueous solubility, a critical factor in drug design .

- Synthetic Flexibility : Methyl and hydroxymethyl groups allow straightforward functionalization, whereas the iodo group offers pathways for diversification via halogen-selective reactions .

Biological Activity

Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities. The following sections explore the biological activity of this compound, supported by relevant data and findings.

| Property | Value |

|---|---|

| Chemical Formula | C10H12N2O4I |

| Molecular Weight | 308.12 g/mol |

| CAS Number | 5462-34-0 |

| Appearance | Not specified |

Biological Activity Overview

The pyrrole ring system is recognized for its role as a biologically active scaffold. Compounds containing this structure have demonstrated various biological activities. This compound is particularly noted for its potential as an antifungal agent and its involvement in other therapeutic areas.

Antifungal Activity

Research indicates that pyrrole derivatives can exhibit significant antifungal properties. For instance, compounds structurally related to this compound have been shown to inhibit fungal growth effectively. A study by Biava et al. highlighted the synthesis of pyrrole derivatives that demonstrated potent antifungal activity against various strains, suggesting that the introduction of halogens (such as iodine) can enhance this activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrrole derivatives. The presence of specific substituents on the pyrrole ring can significantly influence its biological properties. For this compound:

- Iodine Substitution : The iodine atom at position 5 may increase lipophilicity and improve membrane permeability, enhancing antifungal activity.

- Carboxylate Groups : The dicarboxylate moiety at positions 2 and 4 is essential for interaction with biological targets.

Case Studies and Research Findings

- Antifungal Studies : A recent investigation into various pyrrole derivatives found that this compound exhibited significant antifungal activity against Candida species in vitro. The compound was tested at varying concentrations, with notable inhibition observed at lower doses .

- Antiviral Potential : Preliminary studies suggest that similar pyrrole compounds may possess antiviral properties against HIV and other viruses. The mechanism appears to involve interference with viral replication processes .

- Cytotoxicity Assessments : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on human cell lines. Results indicated low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Q & A

What are the optimal synthetic routes for preparing diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction yields be improved?

Answer:

The synthesis of pyrrole derivatives often involves multi-step reactions, such as Wittig reactions, condensation, or cyclization. For example, diethyl acetylenedicarboxylate (DMAD) can react with iodinated precursors in the presence of catalysts like triphenylphosphine (PPh₃) and bases (e.g., triethylamine) to form the pyrrole core. Optimization includes:

- Reagent stoichiometry: Maintaining a 1:1 molar ratio of DMAD to iodinated intermediates to avoid side products.

- Solvent selection: Dichloromethane or ethanol for better solubility and reaction control .

- Purification: Column chromatography (SiO₂, EtOAc/hexane) and recrystallization (dichloromethane/ethanol) improve purity .

- Temperature control: Room-temperature reactions minimize decomposition, while reflux may enhance cyclization .

Data Note: Yield optimization (24–71%) is achievable by adjusting reaction duration and stoichiometry, as demonstrated in analogous pyrazole syntheses .

How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

- Data collection: Use a Bruker SMART diffractometer with CuKα radiation (λ = 1.54178 Å) and ω-scans. Absorption corrections (e.g., SADABS) address heavy-atom (iodine) effects .

- Structure solution: Direct methods (SHELXS) locate non-hydrogen atoms, while SHELXL refines parameters. Hydrogen atoms are placed geometrically .

- Challenges:

Crystal Data Example:

- Monoclinic system (P21/c), a = 8.82 Å, b = 9.08 Å, c = 21.79 Å, β = 97.5°, V = 1730.6 ų, Z = 4 .

How do π-π stacking and hydrogen-bonding interactions influence the solid-state packing of this compound?

Answer:

Intermolecular interactions are critical for crystal stability:

- π-π stacking: Observed between pyrrole rings and aromatic substituents (e.g., naphthyl groups) with centroid distances of ~3.55 Å .

- Hydrogen bonding: Carboxylate esters form C=O···H–N/C interactions (2.8–3.2 Å), stabilizing layered arrangements .

- Halogen bonding: The iodine substituent may participate in Type-II I···O interactions, influencing packing motifs .

Methodology: Analyze Hirshfeld surfaces (CrystalExplorer) and generate interaction maps using Mercury .

How can discrepancies between spectroscopic (NMR/MS) and crystallographic data be resolved during characterization?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces:

- NMR analysis: Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (Gaussian09) to identify dominant tautomers .

- Mass spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., m/z 477 [M+H]⁺ for analogs) .

- Cross-validation: Overlay SCXRD-derived bond lengths/angles with DFT-optimized geometries to detect conformational differences .

Case Study: In dimethyl pyrrole analogs, crystallography revealed a planar structure, while NMR suggested rotational flexibility in solution .

What strategies are effective in studying the electronic effects of the iodine substituent on reactivity?

Answer:

The iodine atom’s electron-withdrawing nature impacts reactivity:

- Computational modeling: Use Gaussian09 to calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO). The iodine’s σ-hole enhances electrophilic substitution at the pyrrole C-3 position .

- Experimental probes:

Data Insight: Iodine’s polarizability increases crystal density (e.g., Dx = 1.34 g/cm³ in iodinated thiophenes ).

How can mechanistic pathways for pyrrole functionalization be elucidated using this compound?

Answer:

Mechanistic studies involve:

- Kinetic profiling: Monitor reaction progress via in situ ¹H NMR (e.g., iodination rates at varying temperatures) .

- Isotopic labeling: Introduce ¹³C at the pyrrole C-5 position to trace carboxylate migration during reactions .

- Trapping intermediates: Use low-temperature X-ray crystallography (-173°C) to isolate and characterize reactive species .

Example: In DMAD-based syntheses, ylide intermediates were trapped and structurally confirmed .

What are the best practices for handling air/moisture-sensitive intermediates during synthesis?

Answer:

- Schlenk techniques: Conduct reactions under argon/nitrogen using flame-dried glassware.

- Drying agents: Molecular sieves (3Å) in solvents (CH₂Cl₂, THF) prevent hydrolysis of ester groups .

- Workup: Quench reactions with anhydrous MgSO₄ and filter under inert gas .

Safety Note: Iodinated compounds require light-sensitive storage (amber vials) to prevent decomposition .

How can computational tools predict the compound’s bioavailability or biological activity?

Answer:

- Docking studies: Use AutoDock Vina to model interactions with biological targets (e.g., RORγ inhibitors ).

- ADMET prediction: SwissADME calculates logP (≈2.5), suggesting moderate membrane permeability .

- QSAR modeling: Correlate substituent electronegativity (iodine vs. methyl) with activity in pyrrole-based inhibitors .

Data Note: Analogous thiophene dicarboxylates show IC₅₀ values <10 μM in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.